3,5-Dioxooctanedioic acid
Description
Contextualization within Organic and Biological Chemistry
In the realm of organic chemistry, 3,5-dioxooctanedioic acid is classified as an alpha,omega-dicarboxylic acid and a beta-diketone. nih.govebi.ac.uk Its structure, featuring two terminal carboxylic acid groups and two ketone functionalities at the 3 and 5 positions of an eight-carbon chain, dictates its chemical behavior. ontosight.aismolecule.com This arrangement of functional groups allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry. smolecule.com
From a biological perspective, this compound is recognized as a human metabolite. nih.govebi.ac.uk It plays a role in the metabolic pathways of amino acids, particularly tyrosine. nih.govsmolecule.com The compound's presence and concentration in biological systems can be indicative of certain metabolic states and are of interest in biochemical research. smolecule.com
Historical Perspective on its Identification and Significance in Research
The identification of this compound has been historically linked to the study of metabolic disorders. It was identified in the urine of patients with hereditary tyrosinemia, a genetic disorder affecting the metabolism of tyrosine. ebi.ac.ukhmdb.ca Specifically, it is considered an abnormal metabolite in the tyrosine metabolic pathway and serves as a marker for type 1 tyrosinemia. echemi.comnih.gov Research into this compound has provided crucial insights into the pathophysiology of this disease. hmdb.ca
Structural Features and Reactivity Principles for Academic Exploration
The structural formula of this compound is HOOC-CH2-C(=O)-CH2-C(=O)-CH2-COOH. smolecule.com The presence of both carboxylic acid and ketone groups confers a range of reactive possibilities. The carboxylic acid groups can undergo reactions typical of acids, such as esterification and amide formation. smolecule.com The beta-diketone moiety is particularly reactive and can participate in various condensation and cyclization reactions. The keto groups can also be reduced to secondary alcohols. smolecule.com This multifunctional nature makes it a versatile subject for academic exploration in reaction mechanisms and synthetic strategies.
Chemical Properties and Research Data
The study of this compound is supported by a range of chemical and physical data that are essential for its characterization and application in research.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C8H10O6 | echemi.comnih.gov |
| Molecular Weight | 202.16 g/mol | echemi.comnih.gov |
| Monoisotopic Mass | 202.04773803 Da | echemi.comnih.gov |
| CAS Number | 65115-74-4 | echemi.comnih.gov |
| SMILES | C(CC(=O)O)C(=O)CC(=O)CC(=O)O | nih.gov |
| InChI | InChI=1S/C8H10O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-4H2,(H,11,12)(H,13,14) | nih.gov |
| InChIKey | OMFWHSRZHVVVAL-UHFFFAOYSA-N | nih.gov |
| XLogP3 | -1.1 | echemi.comnih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | echemi.comnih.gov |
| Rotatable Bond Count | 7 | echemi.com |
| Topological Polar Surface Area | 109 Ų | echemi.comnih.gov |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 203.05502 | 140.1 |
| [M+Na]+ | 225.03696 | 145.7 |
| [M-H]- | 201.04046 | 137.4 |
| [M+NH4]+ | 220.08156 | 157.1 |
| [M+K]+ | 241.01090 | 145.6 |
| [M+H-H2O]+ | 185.04500 | 135.3 |
| [M+HCOO]- | 247.04594 | 158.5 |
| [M+CH3COO]- | 261.06159 | 180.3 |
| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |
Structure
3D Structure
Properties
CAS No. |
65115-74-4 |
|---|---|
Molecular Formula |
C8H10O6 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
3,5-dioxooctanedioic acid |
InChI |
InChI=1S/C8H10O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-4H2,(H,11,12)(H,13,14) |
InChI Key |
OMFWHSRZHVVVAL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)CC(=O)CC(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)CC(=O)CC(=O)O |
Other CAS No. |
65115-74-4 |
Synonyms |
Octanedioic acid, 3,5-dioxo- succinyl-acetoacetate succinylacetoacetate |
Origin of Product |
United States |
Biochemical Pathways and Enzymatic Transformations of 3,5 Dioxooctanedioic Acid
Role as an Intermediate in Amino Acid Catabolism
The primary role of 3,5-Dioxooctanedioic acid as a metabolic intermediate is observed within the breakdown pathways of aromatic amino acids. It is not a part of the normal, efficient catabolism but rather appears when specific enzymatic steps are compromised.
This compound is an abnormal metabolite derived from the catabolic pathway of phenylalanine and tyrosine. nih.gov The degradation of these amino acids occurs primarily in the liver. pharmaguideline.com The process begins with the irreversible conversion of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase. pharmaguideline.comslideshare.net Tyrosine then undergoes a series of reactions to form homogentisate (B1232598). slideshare.netcutm.ac.in Homogentisate is subsequently converted by homogentisate oxidase into 4-maleylacetoacetate (B1238811). slideshare.netcutm.ac.in Under normal physiological conditions, 4-maleylacetoacetate is isomerized to 4-fumarylacetoacetate by the enzyme maleylacetoacetate isomerase. cutm.ac.inresearchgate.net In the final step of this pathway, the enzyme fumarylacetoacetase hydrolyzes 4-fumarylacetoacetate into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. slideshare.netebi.ac.uk
The formation of this compound occurs when this pathway is disrupted, specifically due to a deficiency in the enzyme fumarylacetoacetase. hmdb.ca This deficiency leads to the accumulation of 4-fumarylacetoacetate, which can be converted to the toxic metabolites succinylacetoacetate (this compound) and its decarboxylated derivative, succinylacetone. nih.govhmdb.ca Consequently, this compound is considered a marker for the genetic disorder hereditary tyrosinemia type I. nih.gov
Table 1: Key Enzymes in the Phenylalanine and Tyrosine Catabolic Pathway
| Enzyme | Substrate | Product | Role in Pathway |
|---|---|---|---|
| Phenylalanine Hydroxylase | Phenylalanine | Tyrosine | Initial conversion of an essential amino acid. pharmaguideline.comslideshare.net |
| Tyrosine Transaminase | Tyrosine | p-Hydroxyphenylpyruvate | First step in tyrosine-specific degradation. cutm.ac.in |
| Homogentisate Oxidase | Homogentisate | 4-Maleylacetoacetate | Cleavage of the aromatic ring. slideshare.netcutm.ac.in |
| Maleylacetoacetate Isomerase | 4-Maleylacetoacetate | 4-Fumarylacetoacetate | Isomerization to prepare for final cleavage. cutm.ac.inresearchgate.net |
| Fumarylacetoacetase (FAH) | 4-Fumarylacetoacetate | Fumarate and Acetoacetate | Final hydrolytic cleavage; deficiency leads to accumulation of toxic metabolites. ebi.ac.ukhmdb.ca |
The primary enzymatic control point related to the accumulation of this compound is fumarylacetoacetase (FAH) . ebi.ac.ukhmdb.ca This enzyme, also known as fumarylacetoacetate hydrolase, is responsible for the terminal step in the catabolism of phenylalanine and tyrosine. ebi.ac.uk It catalyzes the hydrolytic cleavage of 4-fumarylacetoacetate into fumarate and acetoacetate. ebi.ac.uk
A deficiency in FAH, caused by mutations in the FAH gene, is the underlying cause of hereditary tyrosinemia type I. ebi.ac.ukosti.gov This enzymatic block leads to the upstream accumulation of 4-fumarylacetoacetate and its precursor, 4-maleylacetoacetate. These accumulated intermediates are then converted into succinylacetoacetate (this compound) and succinylacetone. hmdb.ca These metabolites are cytotoxic and are responsible for the severe liver and kidney damage characteristic of the disease. hmdb.ca Therefore, the activity of fumarylacetoacetase is a critical determinant of metabolic flux through this pathway and prevents the formation of toxic byproducts like this compound.
Interaction with Key Enzymes and Metabolic Regulators
Maleylacetoacetate isomerase (MAAI), which is identical to glutathione (B108866) S-transferase zeta 1 (GSTZ1), is an essential enzyme that acts upstream of fumarylacetoacetase. researchgate.net Its function is to catalyze the glutathione-dependent cis-trans isomerization of maleylacetoacetate to fumarylacetoacetate. cutm.ac.innih.gov The substrate for this enzyme is specifically maleylacetoacetate. researchgate.net While this compound itself is not a direct substrate for MAAI, the enzyme's function is critical in preventing the accumulation of the precursors that lead to this compound formation. In the absence of MAAI activity, maleylacetoacetate can accumulate. nih.govnih.gov Although a slow, non-enzymatic conversion of maleylacetoacetate to fumarylacetoacetate can occur in the presence of glutathione, this bypass is generally insufficient to prevent metabolic disruption if the enzyme is deficient. nih.gov
A significant aspect of the pathophysiology associated with the accumulation of tyrosine catabolites is the inhibition of the enzyme porphobilinogen (B132115) synthase (PBGS), also known as δ-aminolevulinate dehydratase. This inhibition is not caused directly by this compound but by its decarboxylated product, succinylacetone . Succinylacetone is a potent competitive inhibitor of PBGS.
PBGS is a critical enzyme in the heme synthesis pathway, where it catalyzes the condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen. The structure of succinylacetone closely mimics that of the natural substrate, ALA, allowing it to bind tightly to the enzyme's active site and block its function. This inhibition leads to a profound decrease in heme synthesis and a corresponding accumulation of ALA in the body. The elevated levels of ALA are neurotoxic and are responsible for the porphyria-like neurological crises observed in patients with hereditary tyrosinemia type I.
Metabolic Flux Analysis and Isotopic Labeling Studies in Biological Systems
To understand the dynamics of the phenylalanine and tyrosine catabolic pathways and the formation of metabolites like this compound, researchers employ advanced techniques such as metabolic flux analysis (MFA) and isotopic labeling. nih.govmedchemexpress.com
Metabolic flux analysis is a powerful method used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.comnih.gov This is often achieved through stable isotope labeling experiments. nih.gov In a typical study, a biological system (such as cultured cells or an animal model) is supplied with a nutrient that has been enriched with a stable isotope, for example, 13C-labeled phenylalanine or tyrosine. isotope.com
As the labeled amino acid is metabolized, the 13C atoms are incorporated into downstream intermediates. nih.gov By measuring the mass distribution of these intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the labeled atoms through the network. isotope.comnih.gov This information allows for the calculation of the relative and absolute fluxes through different enzymatic steps. For instance, such studies could be used to precisely quantify the rate of this compound production in a disease model of tyrosinemia or to evaluate the efficacy of potential therapies by observing their effects on metabolic fluxes. nih.govresearchgate.net These approaches provide a detailed, quantitative picture of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov
Table 2: Techniques in Metabolic Analysis
| Technique | Principle | Application to this compound Research |
|---|---|---|
| Isotopic Labeling | Cells or organisms are fed substrates (e.g., 13C-tyrosine) containing heavy isotopes. nih.govisotope.com | Tracing the metabolic origin and fate of the carbon backbone of this compound. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio to identify and quantify molecules. | Detecting the mass shift in this compound and its precursors due to isotope incorporation. nih.gov |
| Metabolic Flux Analysis (MFA) | A computational method that uses isotopic labeling data and a metabolic network model to calculate intracellular reaction rates. nih.govmedchemexpress.com | Quantifying the rate of production of this compound and determining the flux through the tyrosine catabolic pathway under various conditions. plos.org |
Advanced Analytical Methodologies for 3,5 Dioxooctanedioic Acid in Research
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are indispensable for isolating 3,5-dioxooctanedioic acid from the myriad of other compounds present in biological samples, thereby enabling its accurate measurement. Both high-performance liquid chromatography and gas chromatography have been adapted for this purpose, each with its own set of advantages and specific procedural requirements.
High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the analysis of non-volatile and thermally labile compounds like this compound. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes direct UV detection difficult. To overcome this, derivatization is often employed to attach a fluorescent tag to the molecule, thereby enhancing detection sensitivity.
One validated method for the determination of succinylacetoacetate in urine utilizes HPLC with fluorescence detection. nih.gov In this approach, succinylacetoacetate and an internal standard, such as its homologue 5,7-dioxooctanoic acid, are first extracted from the urine sample. Subsequently, they are derivatized with pyrenebutyric hydrazide, a reagent that imparts a highly fluorescent pyrene (B120774) group to the analytes. The resulting derivatives are then separated on a C18 reversed-phase column. This method has demonstrated linearity over a broad concentration range and shows good correlation with mass spectrometry-based methods, making it a robust option for quantitative analysis. nih.gov
| Parameter | HPLC with Fluorescence Detection |
| Derivatization Reagent | Pyrenebutyric hydrazide |
| Stationary Phase | C18 Reversed-Phase Column |
| Detection Method | Fluorescence |
| Linear Range | 0.025 to 100 µmol/L |
| Analysis Time | Approximately 11 minutes |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. However, due to its low volatility and thermal instability, direct GC analysis is not feasible. Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.
A common strategy involves a two-step derivatization process. First, the keto groups of this compound are protected through oximation, typically by reacting the sample with hydroxylamine (B1172632) hydrochloride. nih.govspringernature.com This is followed by silylation of the carboxylic acid groups, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. nih.govspringernature.com Another approach involves the formation of pentafluorobenzyl esters, which are highly electronegative and thus well-suited for sensitive detection by electron capture negative ion mass spectrometry. nih.govnih.gov
These derivatization procedures, while effective, can be complex and require careful optimization to ensure complete reaction and prevent the formation of byproducts. The choice of derivative often depends on the desired sensitivity and the specific instrumentation available.
| Derivatization Method | Reagents | Resulting Derivative |
| Oximation and Silylation | Hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) oxime-ester |
| Esterification | Pentafluorobenzyl bromide | Pentafluorobenzyl (PFB) ester |
| Cyclization and Silylation | Hydroxylamine-HCl, N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide | tert-Butyldimethylsilyl derivative of 5(3)-methyl-3(5)-isoxazole propionic acid |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a cornerstone in the analysis of this compound, providing unparalleled sensitivity and specificity. It is used not only for the definitive identification of the compound but also for its precise quantification, often in combination with chromatographic separation.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in analytical chemistry and has been successfully applied to the measurement of this compound. nih.govrsc.org This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical procedure. nih.gov This internal standard, which is chemically identical to the analyte but has a different mass, experiences the same processing and potential losses as the endogenous compound.
For the analysis of succinylacetoacetate, isotopically labeled internal standards such as (15N)-5(3)-methyl-3(5)-isoxazole propionic acid or 3,4,5,6,7-(13)C5-succinylacetone have been utilized. nih.govspringernature.comnih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, with the ability to measure concentrations as low as 10 nmol/L in physiological samples. nih.gov
| Internal Standard | Analytical Technique |
| (15N)-5(3)-methyl-3(5)-isoxazole propionic acid | GC-MS |
| 3,4,5,6,7-(13)C5-succinylacetone | GC-MS |
| (D4)-5(3)-methyl-3(5)-isoxazole propionic acid | GC-MS with electron capture negative ion mass fragmentography |
| 13C4-succinylacetone | LC-MS/MS |
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it an invaluable tool for the analysis of this compound in complex mixtures. In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, often referred to as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces chemical interference.
For succinylacetoacetate, LC-MS/MS methods have been developed that utilize specific precursor-to-product ion transitions for unambiguous identification and quantification. nih.govshimadzu.com For instance, a common transition monitored is from the protonated molecule [M+H]+ at m/z 155.1 to a characteristic fragment ion at m/z 109.1. nih.gov The study of these fragmentation patterns can provide insights into the structure of the molecule and its derivatives. The fragmentation of the isoxazole (B147169) derivative of succinylacetoacetate has been characterized, with selective ion monitoring of fragments at m/z 138.1 and m/z 212.1 being used for quantification. nih.gov The specificity of MS/MS allows for rapid analysis times and has been instrumental in the development of high-throughput screening methods for tyrosinemia type I from dried blood spots. nih.govresearchgate.net
Spectroscopic Approaches for Reaction Monitoring and Intermediate Characterization
While chromatographic and mass spectrometric methods are predominantly used for the identification and quantification of this compound, spectroscopic techniques, particularly UV-Visible spectroscopy, can offer valuable insights into its chemical behavior and reaction kinetics. As a β-dicarbonyl compound, this compound can exist in tautomeric equilibrium between its keto and enol forms, a process that can be influenced by solvent and pH.
UV-Visible spectroscopy can be employed to monitor reactions involving β-keto acids, such as their decarboxylation. nih.gov The carbonyl groups in the molecule give rise to characteristic n→π* and π→π* electronic transitions in the UV region. masterorganicchemistry.com Changes in the absorption spectrum over time can be used to follow the progress of a reaction, providing kinetic data. For instance, the disappearance of the absorbance associated with the β-dicarbonyl moiety could be monitored to determine the rate of a reaction.
Furthermore, derivatization reactions, such as the formation of quinoxalines from the reaction of dicarbonyl compounds with o-phenylenediamine, can be monitored spectrophotometrically. researchgate.net The resulting quinoxaline (B1680401) derivatives often have strong absorbances in the visible region, allowing for sensitive detection and characterization of reaction intermediates. While not as specific as mass spectrometry, UV-Visible spectroscopy provides a continuous and non-destructive method for studying the chemical transformations of this compound in solution.
Theoretical and Computational Chemistry Studies of 3,5 Dioxooctanedioic Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of 3,5-dioxooctanedioic acid. As a β-diketone, this molecule is expected to exhibit keto-enol tautomerism. nih.govresearchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring, a feature common to β-dicarbonyl compounds. researchgate.net Computational models can predict the relative energies of the diketo and enol tautomers, revealing the predominant form in different environments. The electronic structure is characterized by delocalized π-systems, especially in the enol tautomer, which influences the molecule's reactivity.
The reactivity of this compound can be analyzed through global and local reactivity descriptors derived from DFT. worldscientific.comias.ac.inscielo.org.mx These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and hardness. The HOMO is typically localized on the enolate part of the molecule, indicating its susceptibility to electrophilic attack, while the LUMO is centered on the carbonyl carbons, suggesting these sites are prone to nucleophilic attack.
Illustrative data from DFT calculations on a model β-diketone system are presented in Table 1 to conceptualize the electronic properties of this compound.
| Property | Calculated Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Chemical Potential (μ) | -3.85 eV | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron distribution. |
This is a hypothetical data table for illustrative purposes based on typical values for similar compounds.
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of flexible molecules like this compound. nih.gov The presence of multiple single bonds in its backbone allows for a wide range of conformations. MD simulations can track the atomic positions over time, providing a detailed picture of the molecule's dynamic behavior and identifying low-energy, stable conformations.
A hypothetical representation of the conformational space that could be explored for this compound is shown in Table 2.
| Dihedral Angle | Range of Motion (degrees) | Dominant Conformations |
| C1-C2-C3-C4 | -180 to 180 | Extended and folded conformations |
| C4-C5-C6-C7 | -180 to 180 | Influenced by the diketone moiety |
| O-C1-C2-C3 | 0 and 180 | Determines orientation of carboxylic acid groups |
This is a hypothetical data table for illustrative purposes.
Prediction of Spectroscopic Signatures for Mechanistic Analysis
Computational methods can predict spectroscopic signatures for this compound, which are invaluable for its characterization and for analyzing reaction mechanisms. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the electronic transitions and their corresponding wavelengths. mdpi.com For β-diketones, the spectra are often characterized by absorptions related to π-π* transitions within the conjugated enol ring. nih.gov
Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated. nih.gov Calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. For instance, the characteristic C=O stretching frequencies in the diketo form and the C=C and C-O stretching frequencies in the enol form can be predicted. nih.govresearchgate.net These predicted spectra can serve as a benchmark for identifying the compound and for tracking changes during a chemical reaction.
A hypothetical table of predicted vibrational frequencies for the enol form of this compound is presented in Table 3.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch (intramolecular H-bond) | ~2800 | Broad, characteristic of strong hydrogen bonding |
| C=O stretch | ~1650 | Associated with the carbonyl group in the enol form |
| C=C stretch | ~1600 | From the enol double bond |
| C-O stretch | ~1350 | Single bond character in the enol form |
This is a hypothetical data table for illustrative purposes based on typical values for similar compounds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This provides a detailed, step-by-step understanding of how reactions proceed.
For this compound, a key reaction to study would be its enolization, which is fundamental to its reactivity. Computational models can determine the energy profile for the proton transfer involved in the keto-enol tautomerism. Furthermore, the mechanisms of its reactions with electrophiles and nucleophiles can be investigated. For example, the reaction pathway for an aldol-type condensation or its behavior in decarboxylation reactions could be computationally explored. These studies provide insights into the factors that control the reaction's feasibility and selectivity.
Applications of 3,5 Dioxooctanedioic Acid in Chemical Sciences
Precursor in Polymer Chemistry and Materials Science
The bifunctional nature of 3,5-dioxooctanedioic acid, with two carboxylic acid groups, positions it as a potential monomer for step-growth polymerization. Dicarboxylic acids are fundamental building blocks for various polymers, most notably polyesters and polyamides.
In principle, this compound could serve as a monomer in the synthesis of biodegradable polyesters through polycondensation reactions with diols. The ester linkages formed in such polymers are susceptible to hydrolysis, which is a key factor for biodegradability. msn.ngspecificpolymers.com The general synthesis of biodegradable polyesters often involves the reaction of dicarboxylic acids with diols to form a polyester (B1180765) and water, a process that can be catalyzed by enzymes or metal-based catalysts. specificpolymers.com
Currently, the scientific literature does not provide specific examples or detailed research on the use of this compound for the synthesis of biodegradable polymers. The field predominantly focuses on other dicarboxylic acids, such as succinic acid and adipic acid, which are readily available from bio-based resources. msn.ng The presence of the beta-diketone functionality within the backbone of a polymer derived from this compound could impart unique properties, such as the potential for post-polymerization modification or metal chelation, but this remains a theoretical consideration pending further research.
Dicarboxylic acids are well-known ligands in coordination chemistry, capable of forming coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of one-, two-, or three-dimensional structures. researchgate.netrsc.org
The structure of this compound, with its two terminal carboxylic acids, makes it a candidate for acting as a linker in the construction of such supramolecular assemblies. Furthermore, the two ketone groups in the backbone offer additional potential coordination sites, which could lead to the formation of more complex or functional materials. However, a review of the current scientific literature does not yield specific studies on the use of this compound in supramolecular assembly or as a primary ligand in coordination chemistry. Research in this area tends to utilize more rigid or aromatic dicarboxylic acids to create robust and porous frameworks.
Catalysis and Ligand Design in Organic Reactions
The beta-diketone moiety is a classic structural motif in the design of ligands for metal catalysts. The enolate form of a beta-diketone is an excellent chelating agent for a wide variety of metal ions. These metal-ligand complexes are used in numerous organic reactions. The properties of the resulting catalyst can be fine-tuned by modifying the substituents on the beta-diketone ligand.
As this compound contains a beta-diketone structure, it has the potential to act as a ligand in homogeneous catalysis. The terminal carboxylic acid groups could be esterified to create a family of ligands with varying steric and electronic properties. These ligands could then be complexed with metals to explore catalytic activities. Despite this potential, there is a lack of specific research in the scientific literature detailing the synthesis of ligands derived from this compound or their application in catalysis. The focus in the field has been on simpler beta-diketones like acetylacetone (B45752) and its derivatives.
Biochemical Tool in Enzyme Activity Assays (Non-clinical)
This compound, under the name succinylacetoacetate, is recognized as a human metabolite associated with the tyrosine metabolic pathway. nih.gov It is a marker for the genetic disorder tyrosinemia type I, where a deficiency in the enzyme fumarylacetoacetate hydrolase leads to the accumulation of succinylacetoacetate and its derivative, succinylacetone. hmdb.canih.gov
In a clinical context, the accumulation of these metabolites is known to be toxic and can inhibit various enzymes. For instance, succinylacetone is a potent inhibitor of the enzyme 5-aminolevulinate dehydratase. While this inhibitory activity is significant in the pathophysiology of tyrosinemia, the use of succinylacetoacetate itself as a standard biochemical tool in non-clinical enzyme activity assays is not well-documented.
However, one study has utilized the structural similarity of the related compound, succinylacetone, to α-ketoglutarate to investigate its effect on prolyl hydroxylase domain-containing protein 2 (PHD2). An in vitro PHD2 activity assay was performed by mixing recombinant PHD2 with increasing amounts of succinylacetone. nih.gov This specific research application demonstrates the potential for metabolites like succinylacetoacetate and its derivatives to be used as probes or inhibitors in targeted enzyme assays to investigate specific biological pathways. This remains a specialized research application rather than a widespread use as a general biochemical tool.
Derivatives and Analogues of 3,5 Dioxooctanedioic Acid: Synthesis and Academic Exploration
Synthetic Strategies for Ester and Amide Derivatives
The synthesis of ester and amide derivatives of 3,5-dioxooctanedioic acid can be approached using standard methodologies for the derivatization of carboxylic acids. The presence of two carboxylic acid groups allows for the formation of mono- or di-substituted derivatives, providing a route to a range of molecules with varying physicochemical properties.
Esterification:
The conversion of the carboxylic acid groups to esters can be achieved through several established methods. One common approach is Fischer-Speier esterification , which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.
Another effective method is reaction with alkyl halides in the presence of a base. The dicarboxylic acid is first deprotonated by a suitable base, such as sodium carbonate or triethylamine, to form the carboxylate salt. This salt then acts as a nucleophile, displacing the halide from the alkyl halide to form the ester.
For more sensitive substrates or when milder conditions are required, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol.
| Esterification Method | Reagents | General Conditions |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Room Temperature or Heating |
| Coupling Reagent Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC) | Room Temperature |
Amidation:
The synthesis of amides from this compound also follows well-established protocols. Direct reaction of the dicarboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
A common method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with an amine to form the amide.
Alternatively, coupling reagents , similar to those used in esterification (DCC, EDC, etc.), can be used to facilitate the direct reaction between the dicarboxylic acid and an amine under milder conditions. This approach is particularly useful for synthesizing amides from sensitive or valuable amines.
| Amidation Method | Reagents | General Conditions |
| Via Acyl Chloride | Thionyl Chloride or Oxalyl Chloride, then Amine | 0°C to Room Temperature |
| Coupling Reagent Mediated | Amine, Coupling Agent (e.g., DCC, EDC) | Room Temperature |
Cyclization Reactions and Heterocyclic Compound Formation
The β-diketone moiety within this compound is a versatile functional group for the construction of heterocyclic compounds. These reactions often involve condensation with a binucleophilic reagent, leading to the formation of a variety of ring systems. The dicarboxylic acid groups can either be retained, modified, or participate in the cyclization, leading to a diverse range of products.
One of the most common reactions of β-diketones is the Knorr pyrrole (B145914) synthesis and its variations. Reaction of a β-diketone with an α-amino ketone or a related species can lead to the formation of substituted pyrroles. In the context of this compound, this could lead to pyrroles bearing carboxylic acid side chains.
Condensation with hydrazine (B178648) and its derivatives is a well-known method for the synthesis of pyrazoles . The reaction of this compound with hydrazine would be expected to yield a pyrazole (B372694) with carboxymethyl and carboxyethyl substituents.
Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles . The regioselectivity of this reaction can sometimes be controlled by the reaction conditions.
The reaction with ureas or thioureas can be used to construct pyrimidine or thiopyrimidine rings, respectively. These reactions are often catalyzed by acids or bases.
| Binucleophile | Resulting Heterocycle |
| α-Amino Ketone | Pyrrole |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole (B147169) |
| Urea/Thiourea | Pyrimidine/Thiopyrimidine |
Furthermore, intramolecular cyclization reactions of this compound or its derivatives can also be envisioned. For example, under certain conditions, one of the carboxylic acid groups could potentially react with the enol form of the β-diketone to form a lactone.
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral analogues of this compound is an area of significant academic interest. The introduction of chirality can have a profound impact on the biological activity and physical properties of the molecule.
One approach to achieving stereoselectivity is through the use of chiral catalysts . For instance, asymmetric hydrogenation of a suitable unsaturated precursor could be used to establish chiral centers. Metal complexes with chiral ligands are often employed for such transformations.
Another strategy involves the use of chiral starting materials . By beginning with a molecule that already possesses the desired stereochemistry, the chiral centers can be carried through the synthetic sequence.
Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. Enzymes can exhibit high levels of enantioselectivity and regioselectivity, making them ideal for the synthesis of complex chiral molecules under mild conditions. For example, a lipase (B570770) could be used for the stereoselective esterification of one of the prochiral carboxylic acid groups.
The stereoselective synthesis of analogues of this compound would likely focus on introducing chirality at the C2, C4, C6, or C7 positions. The specific synthetic route would depend on the desired location and configuration of the stereocenter.
Structure-Activity Relationship Studies (Academic Chemical Exploration)
Structure-activity relationship (SAR) studies of derivatives and analogues of this compound are a key aspect of academic chemical exploration. These studies aim to understand how modifications to the chemical structure of the molecule affect its properties and potential biological activity.
The general approach to SAR studies involves the systematic synthesis of a series of related compounds where specific parts of the molecule are varied. These compounds are then evaluated in a particular assay to determine how the structural changes influence their activity.
For the derivatives of this compound, SAR studies could explore the following:
The nature of the ester or amide groups: The size, shape, and electronic properties of the R groups in the ester or amide derivatives could be varied to investigate their impact on activity.
The type of heterocyclic ring formed: Different heterocyclic analogues could be synthesized and tested to determine which ring system is most favorable for a particular application.
The stereochemistry of chiral analogues: The biological activity of different enantiomers or diastereomers could be compared to understand the importance of chirality for the observed effects.
The length and substitution of the carbon chain: Analogues with shorter or longer carbon chains, or with substituents at various positions, could be prepared to probe the spatial requirements for activity.
Future Directions and Emerging Research Avenues
Integration with Automated Synthesis and High-Throughput Experimentation
The chemical synthesis of 3,5-Dioxooctanedioic acid and its derivatives is an area ripe for modernization through the integration of automated synthesis and high-throughput experimentation (HTE). HTE methodologies allow for a massive increase in the number of experiments that can be conducted in parallel, significantly accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net
Currently, the synthesis of complex organic molecules like this compound is often a resource-intensive process. Automated platforms, utilizing robotic systems for precise liquid and solid handling, can overcome these limitations. nih.gov Such systems would enable researchers to rapidly screen a wide array of catalysts, solvents, and reaction conditions to identify optimal synthetic routes. researchgate.net This approach not only increases efficiency but also supports more sustainable "green chemistry" practices by miniaturizing reaction volumes, thereby reducing reagent consumption and waste generation.
The application of HTE could be particularly valuable in creating libraries of this compound derivatives. By systematically modifying its structure, researchers could explore how changes affect its chemical properties and potential applications. This parallel synthesis approach is a cornerstone of modern drug discovery and materials science. nih.gov The integration of artificial intelligence and machine learning with HTE datasets has the potential to further accelerate discovery by predicting reaction outcomes and identifying novel molecular structures with desired properties. cornell.eduresearchgate.net
Table 1: Comparison of Traditional vs. Automated HTE Approaches for Studying this compound Derivatives
| Parameter | Traditional Synthesis | Automated Synthesis & HTE |
|---|---|---|
| Number of Reactions | 1-10 per day | 100s to 1,000s per day |
| Reaction Scale | Grams to Milligrams | Milligrams to Microliters |
| Time for Optimization | Weeks to Months | Days to Weeks |
| Data Generation | Manual; limited datasets | Automated; large, high-quality datasets for AI/ML |
| Resource Consumption | High (solvents, reagents) | Low (minimal waste) |
Advanced Bioengineering for Enhanced Bioproduction
While this compound is a naturally occurring metabolite, its production in native organisms is associated with a dysfunctional metabolic pathway. However, the tools of advanced bioengineering, including metabolic engineering and synthetic biology, offer a future possibility for its controlled and enhanced bioproduction. Should a high-value application for this compound be identified, engineered microbial cell factories could provide a sustainable alternative to chemical synthesis.
Researchers could hypothetically engineer common platform organisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from simple, renewable feedstocks like glucose. This would involve:
Pathway Construction: Introducing the necessary genes from the human tyrosine metabolism pathway into a microbial host.
Metabolic Optimization: Deleting competing metabolic pathways and upregulating the expression of key enzymes to channel metabolic flux towards the desired product.
Toxicity Mitigation: Engineering transport systems to export the compound from the cell or modifying downstream pathways to prevent the buildup of toxic intermediates.
This bio-based production strategy aligns with the principles of green chemistry by utilizing renewable resources and operating under mild, aqueous conditions. While currently speculative, the rapid advancements in synthetic biology provide a clear roadmap for how such a bioproduction platform could be developed in the future.
Novel Applications in Sustainable Chemistry and Biomaterials
The unique chemical structure of this compound—featuring two carboxylic acid groups and two ketone functionalities—makes it an intriguing building block for novel polymers and biomaterials. Its dicarboxylic nature allows it to act as a monomer in polycondensation reactions to form polyesters and polyamides. The presence of the ketone groups along the polymer backbone could impart unique properties, such as increased polarity, specific hydrogen bonding capabilities, or sites for post-polymerization modification.
In the realm of sustainable chemistry, polymers derived from this compound could be designed for biodegradability, creating new options for environmentally friendly plastics or packaging. nih.gov In biomaterials science, its functional groups could be leveraged to create advanced materials for medical applications. nih.gov For example, it could be used as a cross-linking agent to create hydrogels for drug delivery or tissue engineering. The ketone groups could also serve as handles for conjugating bioactive molecules, such as peptides or drugs, to the material surface. Furthermore, its ability to chelate metal ions could be explored for applications in diagnostics or environmental remediation.
Table 2: Potential Applications of this compound in Sustainable Materials
| Potential Application Area | Relevant Structural Feature | Potential Benefit |
|---|---|---|
| Biodegradable Polymers | Dicarboxylic Acid (Monomer) | Creates ester or amide linkages susceptible to hydrolysis. |
| Functional Hydrogels | Diketone (Cross-linker) | Forms stable networks for drug delivery or tissue scaffolds. |
| Bio-conjugation Surfaces | Ketone Groups | Provides sites for attaching bioactive molecules. |
| Specialty Adhesives | Polar Ketone and Carboxyl Groups | Enhances adhesion to various substrates. |
Deeper Elucidation of Biochemical Roles beyond Known Pathways
While this compound is known as a toxic byproduct, recent research suggests it may possess more specific biochemical roles, particularly in disease signaling. Emerging evidence points to its function as an "oncometabolite," a metabolite that can drive the progression of cancer. hmdb.ca
A significant finding relates to its derivative, succinylacetone, which accumulates in tyrosinemia. Succinylacetone has been shown to act as a signaling molecule that stabilizes the hypoxia-inducible factor-1 alpha (HIF-1α). It achieves this by competitively inhibiting prolyl hydroxylase domain 2 (PHD2), an enzyme that normally targets HIF-1α for degradation. The stabilization of HIF-1α is a key step in promoting angiogenesis (the formation of new blood vessels), a process critical for tumor growth. This discovery positions this compound and its related metabolites as potential players in cancer biology, moving beyond their traditionally understood role as inert, toxic waste products.
Furthermore, the high reactivity of this compound allows it to form adducts with amino acids and proteins non-enzymatically through Schiff base formation. cornell.edu This covalent modification could alter protein structure and function, providing a more nuanced mechanism for its cellular toxicity and potentially disrupting a variety of signaling pathways. There is also evidence linking the metabolic disruption in tyrosinemia to hyperinsulinism, suggesting that its accumulation may have systemic effects on metabolic regulation, including pancreatic function. nih.gov Future research is needed to explore these alternative signaling roles and to understand whether this compound plays any regulatory function at lower, non-pathological concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
